molecular formula C14H13N3O4 B14665033 (3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione CAS No. 51239-77-1

(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione

Cat. No.: B14665033
CAS No.: 51239-77-1
M. Wt: 287.27 g/mol
InChI Key: DJNUJEQJHKYEHT-ZOADREODSA-N
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Description

(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and propylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with protein synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (3E,6E)-3-[(4-methylphenyl)methylidene]-6-propylidenepiperazine-2,5-dione
  • (3E,6E)-3-[(4-chlorophenyl)methylidene]-6-propylidenepiperazine-2,5-dione

Uniqueness

What sets (3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione apart is its nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

CAS No.

51239-77-1

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione

InChI

InChI=1S/C14H13N3O4/c1-2-3-11-13(18)16-12(14(19)15-11)8-9-4-6-10(7-5-9)17(20)21/h3-8H,2H2,1H3,(H,15,19)(H,16,18)/b11-3+,12-8+

InChI Key

DJNUJEQJHKYEHT-ZOADREODSA-N

Isomeric SMILES

CC/C=C/1\C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1

Canonical SMILES

CCC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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